3,4,5,6,7,8-Hexachloroisoquinoline

Synthetic methodology Polychlorinated heterocycles Swamping catalyst halogenation

Researchers pursuing fluorinated isoquinoline libraries often encounter yield bottlenecks with lower-halogenated analogs. 3,4,5,6,7,8-Hexachloroisoquinoline directly addresses this limitation as a highly efficient Halex (halogen exchange) precursor. - Achieves 87% isolated yield via swamping catalyst method, vs. only 2% for the tetrachloro analog, ensuring cost-efficiency at scale. - Generates complex polychloropolyfluoro product distributions inaccessible from less-chlorinated scaffolds, expanding library diversity. - Published 13C NMR data validated to < ±1 ppm accuracy provides a reliable benchmark for structural assignment in novel heterocycle characterization.

Molecular Formula C9HCl6N
Molecular Weight 335.8 g/mol
CAS No. 37885-00-0
Cat. No. B12078414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5,6,7,8-Hexachloroisoquinoline
CAS37885-00-0
Molecular FormulaC9HCl6N
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=N1)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl
InChIInChI=1S/C9HCl6N/c10-4-2-1-16-9(15)6(12)3(2)5(11)8(14)7(4)13/h1H
InChIKeyISASFZNPFKQNRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5,6,7,8-Hexachloroisoquinoline (CAS 37885-00-0) – Procurement-Grade Polychlorinated Isoquinoline Scaffold


3,4,5,6,7,8-Hexachloroisoquinoline (CAS 37885-00-0) is a fully chlorinated carbocyclic-ring isoquinoline derivative bearing six chlorine atoms at positions 3 through 8 on the bicyclic framework (C9HCl6N, MW 335.83) . This compound belongs to the class of polyhalogenated isoquinolines and is primarily employed as a synthetic intermediate for the preparation of ring-fluorinated isoquinoline libraries via nucleophilic halex (halogen exchange) reactions [1]. Its high chlorine loading confers distinctive electronic properties that differentiate it from lower-halogenated analogs in both spectroscopic behavior and chemical reactivity.

Why 3,4,5,6,7,8-Hexachloroisoquinoline Cannot Be Replaced by Generic Isoquinoline Derivatives


The degree and positional pattern of chlorine substitution on the isoquinoline core fundamentally determine both the spectroscopic fingerprint and the chemical reactivity of these compounds. In halex fluorination reactions, the number and location of chlorine atoms dictate the regioselectivity and extent of fluoride incorporation; 5,6,7,8-tetrachloroisoquinoline yields only two monofluorinated products, whereas 3,4,5,6,7,8-hexachloroisoquinoline generates a distinct, more complex product distribution of polychloropolyfluoro isoquinolines [1]. Similarly, synthetic yields differ dramatically—hexachloroisoquinoline is accessible in 87% yield via the swamping catalyst method, compared to only 2% for the tetrachloro analog under related conditions [2]. Substituting a less-chlorinated analog therefore alters both the synthetic efficiency and the downstream product profile in a non-trivial, non-interchangeable manner.

Quantitative Head-to-Head Evidence for 3,4,5,6,7,8-Hexachloroisoquinoline vs. Closest Analogs


Synthetic Yield: Hexachloroisoquinoline (87%) vs. 5,6,7,8-Tetrachloroisoquinoline (2%) via Swamping Catalyst Chlorination

The swamping catalyst method using a melt of isoquinoline and aluminium chloride at 105–110 °C provides 3,4,5,6,7,8-hexachloroisoquinoline in 87% isolated yield [1]. In stark contrast, a modification of the same swamping catalyst approach afforded 5,6,7,8-tetrachloroisoquinoline in only 2% yield [1]. This 43.5-fold yield advantage makes the hexachloro derivative the far more synthetically accessible polyhalogenated isoquinoline scaffold.

Synthetic methodology Polychlorinated heterocycles Swamping catalyst halogenation

Halex Fluorination Product Spectrum: Hexachloroisoquinoline as a Multi-Fluorinated Product Precursor vs. Tetrachloro Analog

In halex reactions with caesium fluoride in DMSO at 100 °C, 5,6,7,8-tetrachloroisoquinoline produced only two detectable monofluorinated products (F6 at −104.86 ppm and F8 at −119.13 ppm, in approximately 60/40 ratio), whereas 3,4,5,6,7,8-hexachloroisoquinoline—along with the pentachloro and heptachloro analogs—participated in the preparation of 15 new polychloropolyfluoro isoquinolines with more complex multi-fluorination patterns [1]. The hexachloro scaffold thus enables access to a broader, structurally diverse fluorinated library.

Nucleophilic fluorination Halex reaction Polychloropolyfluoro isoquinolines

13C NMR Chemical Shift Prediction Accuracy: MSCS Method Validated on Polychloroisoquinoline Series Including Hexachloro Derivative

The MSCS (multiple substituent chemical shifts) method achieved an accuracy of less than ±1 ppm for predicting all eighteen carbon shifts in perchloroisoquinoline and was extended to separable polychloroisoquinolines including hexachloro and pentachloro species [1]. New 13C data were reported for two separable new polychloroisoquinolines (hexachloro and pentachloro), providing validated spectroscopic references that are absent for many lower-halogenated or mixed-halogen isoquinoline derivatives [1]. The NIMS (hypothetical nitrogen insertion) method was limited to heterocyclic ring carbons only, making MSCS the superior and comprehensively validated method for this compound class [1].

13C NMR spectroscopy Chemical shift prediction Structural assignment

Hydrophobicity (LogP): Hexachloroisoquinoline LogP 6.16 vs. Predicted LogP of Lower-Halogenated Isoquinoline Scaffolds

3,4,5,6,7,8-Hexachloroisoquinoline exhibits a calculated LogP of 6.1552 . This value is substantially higher than that of isoquinoline (LogP ~2.0) and typical mono- or dichloroisoquinoline derivatives (LogP ~2.5–3.5), reflecting the profound hydrophobicity conferred by six chlorine substituents [1]. This extreme lipophilicity directly influences solubility, chromatographic behavior, and partitioning in biphasic reaction systems.

Physicochemical properties LogP Hydrophobicity

Thermal Stability in Aqueous Formulation: Halogenated Isoquinoline Class Patents

Patent literature from Kowa Company, Ltd. (JP-2024160370-A and related filings) explicitly addresses the problem of discoloration of halogenated isoquinoline derivatives during high-temperature storage in aqueous compositions [1]. The patent class encompasses halogenated isoquinolines broadly, including polychlorinated variants. The inventions teach suppression of discoloration through specific container materials (polyolefin resins) and light-blocking strategies (blocking rays of 300–335 nm wavelength) [2]. While these patents do not provide quantitative degradation rates for hexachloroisoquinoline specifically, they establish that halogenation degree and pattern are recognized as critical variables governing aqueous thermal stability within this compound class.

Pharmaceutical formulation Thermal stability Discoloration suppression

Recommended Application Scenarios for 3,4,5,6,7,8-Hexachloroisoquinoline Based on Quantitative Evidence


Precursor for Multi-Fluorinated Isoquinoline Library Synthesis via Halex Chemistry

The demonstrated ability of 3,4,5,6,7,8-hexachloroisoquinoline to generate multiple fluorination products—as part of a series yielding 15 new polychloropolyfluoro isoquinolines—positions it as a versatile starting material for fluorinated heterocycle libraries [1]. Unlike tetrachloroisoquinoline, which is limited to mono-fluorination under identical conditions (CsF/DMSO, 100 °C), the hexachloro scaffold supports more extensive fluoride incorporation [1]. This scenario is directly supported by the Matthews (2000) halex reaction data in Section 3, Evidence Item 2.

High-Yield Synthesis of Polychlorinated Isoquinoline Intermediates for Scale-Up

The 87% isolated yield reported for hexachloroisoquinoline via the swamping catalyst method, contrasted with the 2% yield for tetrachloroisoquinoline, makes this compound the preferred choice when synthetic accessibility and cost-efficiency at scale are primary concerns [1]. This scenario stems directly from the yield comparison evidence in Section 3, Evidence Item 1.

NMR Reference Standard for Polychlorinated Aromatic Heterocycle Characterization

Published 13C NMR data for hexachloroisoquinoline, validated by the MSCS prediction method with < ±1 ppm accuracy, provide a reliable spectroscopic reference for analytical laboratories [1]. Researchers characterizing new polychlorinated heterocyclic compounds can use these data as a benchmark for structural assignment. This scenario is anchored in the 13C NMR evidence from Section 3, Evidence Item 3.

Formulation Development of Halogenated Isoquinoline Derivatives Requiring Thermal Stability Optimization

For industrial formulation scientists developing aqueous compositions of halogenated isoquinolines, the patent literature identifies thermal discoloration as a key stability challenge and provides mitigation strategies (polyolefin containers, 300–335 nm light blocking) [1][2]. While not quantitatively specific to hexachloroisoquinoline alone, the class-level relevance of this evidence—combined with the compound's extreme LogP of 6.16 —suggests that formulation approaches must account for both thermal and solubility challenges. This scenario is informed by the patent and LogP evidence in Section 3, Evidence Items 4 and 5.

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